molecular formula C9H7N3 B1640265 1-methyl-1H-benzimidazole-2-carbonitrile CAS No. 5805-74-3

1-methyl-1H-benzimidazole-2-carbonitrile

Cat. No.: B1640265
CAS No.: 5805-74-3
M. Wt: 157.17 g/mol
InChI Key: SDEGFWBPPCBOML-UHFFFAOYSA-N
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Description

1-methyl-1H-benzimidazole-2-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a nitrile group at the 2-position and a methyl group at the 1-position of the benzimidazole ring makes this compound unique and potentially useful in various applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-benzimidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles, including this compound . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzimidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group.

    Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., nickel, palladium). The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with different functional groups, while reduction can convert the nitrile group to an amine.

Scientific Research Applications

1-methyl-1H-benzimidazole-2-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

1-methyl-1H-benzimidazole-2-carbonitrile can be compared with other similar compounds, such as:

    Benzimidazole: The parent compound without the nitrile and methyl groups.

    2-aminobenzimidazole: A derivative with an amino group at the 2-position.

    1-methylbenzimidazole: A derivative with a methyl group at the 1-position but no nitrile group.

The presence of the nitrile group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

1-methylbenzimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEGFWBPPCBOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-methyl-1H-benzimidazole-2-carbonitrile
1-methyl-1H-benzimidazole-2-carbonitrile
1-methyl-1H-benzimidazole-2-carbonitrile
1-methyl-1H-benzimidazole-2-carbonitrile
1-methyl-1H-benzimidazole-2-carbonitrile
1-methyl-1H-benzimidazole-2-carbonitrile

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